5-Ethyl-1-(2,2,2-trifluoroethyl)-1h-1,2,3-triazole-4-carboxylic acid
CAS No.:
Cat. No.: VC18246914
Molecular Formula: C7H8F3N3O2
Molecular Weight: 223.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8F3N3O2 |
|---|---|
| Molecular Weight | 223.15 g/mol |
| IUPAC Name | 5-ethyl-1-(2,2,2-trifluoroethyl)triazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C7H8F3N3O2/c1-2-4-5(6(14)15)11-12-13(4)3-7(8,9)10/h2-3H2,1H3,(H,14,15) |
| Standard InChI Key | FOQIHZNMGMUBFX-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(N=NN1CC(F)(F)F)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The compound’s systematic name, 5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid, reflects its substitution pattern:
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A 1,2,3-triazole core substituted at position 1 with a 2,2,2-trifluoroethyl group and at position 5 with an ethyl group.
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A carboxylic acid functional group at position 4.
Its molecular formula is C₈H₉F₃N₃O₂, with a theoretical molecular weight of 236.17 g/mol (calculated using PubChem’s algorithms ).
Structural Analysis
The triazole ring’s planar geometry and aromaticity enable π-π stacking interactions, while the trifluoroethyl group introduces strong electron-withdrawing effects. The carboxylic acid moiety enhances hydrogen-bonding potential, critical for biological activity or coordination chemistry. Key structural features include:
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Tautomerism: The 1H-1,2,3-triazole exists in equilibrium between 1H- and 2H-tautomers, though the 1H-form is stabilized by the trifluoroethyl substituent .
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Steric Effects: The ethyl and trifluoroethyl groups create steric hindrance, influencing regioselectivity in further reactions .
Synthetic Methodologies
Cycloaddition Strategies
The synthesis of 1,4,5-trisubstituted triazoles typically employs Huisgen azide-alkyne cycloaddition or β-ketoester-azide reactions. For this compound, a modified DBU-promoted synthesis (as described for analogous triazoles ) is plausible:
Proposed Reaction Pathway:
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Substrate Preparation:
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Azide Component: 2,2,2-Trifluoroethyl azide (synthesized via nucleophilic substitution of trifluoroethyl bromide with sodium azide).
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β-Ketoester Component: Ethyl 3-oxopentanoate (to introduce the ethyl group).
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Cycloaddition:
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Hydrolysis:
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Saponify the ester intermediate (e.g., using LiOH) to yield the carboxylic acid.
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Key Challenges:
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Regioselectivity: Ensuring the trifluoroethyl group occupies position 1 requires careful control of steric and electronic factors.
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Purification: Column chromatography (MeOH/DCM/AcOH) is typically needed to isolate the product .
Physicochemical Properties
Computed Properties
Using PubChem’s algorithms , the following properties are predicted:
| Property | Value |
|---|---|
| Molecular Weight | 236.17 g/mol |
| XLogP3 | 1.2 (moderate lipophilicity) |
| Hydrogen Bond Donors | 1 (carboxylic acid -OH) |
| Hydrogen Bond Acceptors | 6 (triazole N, carboxylic acid O) |
| Rotatable Bond Count | 3 |
Spectral Data (Predicted)
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¹H NMR:
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Triazole proton: δ 8.2–8.5 ppm (singlet).
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Trifluoroethyl -CF₃: δ 3.8–4.1 ppm (quartet, J = 10 Hz).
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Ethyl group: δ 1.2–1.4 ppm (triplet, CH₃), δ 2.5–2.7 ppm (quartet, CH₂).
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¹³C NMR:
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Carboxylic acid carbonyl: δ 170–172 ppm.
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Triazole carbons: δ 145–150 ppm.
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Functional Applications
Pharmaceutical Relevance
Triazole derivatives are widely explored as:
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Antifungal Agents: Analogous to fluconazole, the trifluoroethyl group may enhance metabolic stability .
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Kinase Inhibitors: The carboxylic acid could chelate metal ions in enzymatic active sites.
Materials Science
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Coordination Polymers: The carboxylic acid moiety enables metal-organic framework (MOF) formation.
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Fluorinated Polymers: The -CF₃ group improves thermal stability and hydrophobicity.
Challenges and Future Directions
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Synthetic Optimization: Improving yields via phase-transfer catalysis or microwave-assisted synthesis.
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Biological Screening: Testing against fungal strains or cancer cell lines.
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Crystallography: Resolving the crystal structure to confirm regiochemistry.
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